![molecular formula C21H25ClN2O7S B5548560 N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5548560.png)

N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

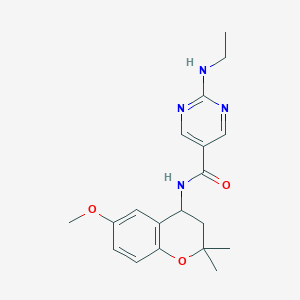

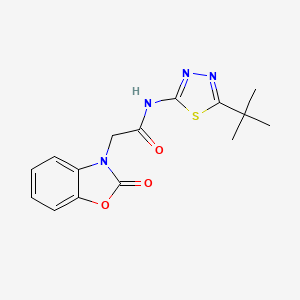

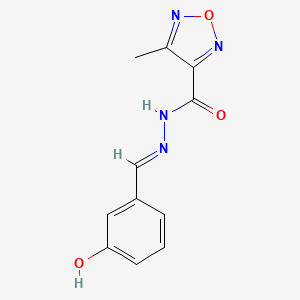

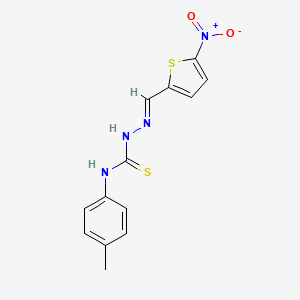

The synthesis of benzenesulfonamide derivatives often involves reactions such as cyclocondensation, as demonstrated in the synthesis of 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole by reacting 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea (Rozentsveig et al., 2011).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be characterized using various spectroscopic techniques. For instance, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was structurally determined by X-ray crystallography, showcasing the importance of molecular arrangement and bonding (Al-Hourani et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and interactions of benzenesulfonamides can be complex. For instance, the reaction of 4-methoxy-N,N-dichlorobenzenesulfonamide with trichloroethylene and phenylacetylene leads to highly reactive derivatives valuable for preparing new sulfonamide series (Aizina et al., 2017).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as crystal structure, can be studied through X-ray crystallography. The crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide reveal the formation of two- and three-dimensional architectures controlled by intermolecular interactions (Rodrigues et al., 2015).

Chemical Properties Analysis

The chemical properties of benzenesulfonamides, such as reactivity and stability, are critical for their application. The synthesis of N-(4-diethylamino)benzyl-4-[¹¹C]methoxy-N-(p-tolyl)benzenesulfonamide showcases the compound's potential as a radioligand, demonstrating its reactivity and specific application (Gao et al., 2014).

Aplicaciones Científicas De Investigación

Cognitive Enhancing Properties

- SB-399885 has been identified as a potent, selective 5-HT6 receptor antagonist with promising cognitive enhancing properties. This compound has demonstrated significant improvements in cognitive deficits, potentially mediated by enhancements in cholinergic function, suggesting its utility in treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Treatment of Idiopathic Pulmonary Fibrosis

- PI3K inhibitors , including closely related compounds, have been claimed for the treatment of idiopathic pulmonary fibrosis and cough. This highlights the potential therapeutic applications of such compounds in treating respiratory conditions (Norman, 2014).

Antimycobacterial Activity

- A study on thiourea derivatives bearing the benzenesulfonamide moiety has shown promising antimycobacterial activity, suggesting the potential of these compounds in the treatment of tuberculosis. The structure-activity relationship analysis indicated that certain moieties could enhance the potency against Mycobacterium tuberculosis (Ghorab et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O7S/c1-28-18-6-4-15(22)12-17(18)24(14-21(25)23-8-10-31-11-9-23)32(26,27)16-5-7-19(29-2)20(13-16)30-3/h4-7,12-13H,8-11,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGXXAJZENWZGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Chloro-2-methoxy-phenyl)-3,4-dimethoxy-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-1-(4-methylphenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone](/img/structure/B5548484.png)

![1,3-dimethyl-6-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5548488.png)

![7-chloro-4-[(8-fluoro-2-quinolinyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5548496.png)

![N-{1-[({[4-(aminosulfinyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide](/img/structure/B5548504.png)

![4-oxo-4-{[2-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5548513.png)

![1-ethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5548528.png)

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548541.png)

![4-methyl-2-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5548552.png)

![5-(4-tert-butylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548562.png)